Synthesis and properties of 2-Bromo-3,5-dinitroacetophenone
Synthesis and properties of 2-Bromo-3,5-dinitroacetophenone
Technical Whitepaper: Synthesis and Properties of 2-Bromo-3,5-Dinitroacetophenone
Executive Summary
This technical guide details the synthesis, physicochemical properties, and applications of 2-Bromo-3,5-dinitroacetophenone (also known as 3,5-dinitrophenacyl bromide). As a highly functionalized
[1][2]
1.1 Identity & Structure
-
IUPAC Name: 2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one
-
CAS Number: 5000-68-0
-
Molecular Formula:
-
Molecular Weight: 289.04 g/mol
1.2 Physical Properties
| Property | Description / Value | Note |
| Appearance | Yellow to brownish crystalline solid | Color intensity varies with purity and hydration. |
| Melting Point | Approx. 105–108 °C (Derivative dependent) | Note: Pure analytical standards for the dinitro- variant are rare; often synthesized in situ. Precursor (3,5-dinitroacetophenone) melts ~80-85°C. |
| Solubility | Soluble in acetone, ethanol, glacial acetic acid. | Insoluble in water. Hydrolyzes slowly in aqueous base. |
| Reactivity | High electrophilicity at | Susceptible to nucleophilic attack ( |
| Hazards | Lachrymator , Corrosive, Skin Irritant.[6][7] | Requires handling in a fume hood. |
Part 2: Synthetic Pathways & Mechanism
The synthesis involves the regioselective
2.1 Reaction Mechanism (Acid-Catalyzed) The reaction proceeds through an acid-catalyzed enolization followed by electrophilic attack by bromine.
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (acetic acid/HBr).
-
Enolization: Deprotonation of the
-carbon yields the enol intermediate. -
Bromination: The nucleophilic double bond of the enol attacks molecular bromine (
). -
Deprotonation: Loss of a proton restores the carbonyl, yielding the
-bromo ketone and HBr.
2.2 Mechanistic Visualization
Part 3: Experimental Protocol (The "Gold Standard")
Objective: Synthesis of 2-Bromo-3,5-dinitroacetophenone from 3,5-dinitroacetophenone.
Reagents:
-
3,5-Dinitroacetophenone (10 mmol, ~2.1 g)
-
Bromine (
) (10 mmol, ~0.51 mL) [Handle with extreme caution] -
Glacial Acetic Acid (15 mL)
-
Hydrobromic acid (48%, 2-3 drops) - Initiator
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 2.1 g of 3,5-dinitroacetophenone in 15 mL of glacial acetic acid. Slight warming (40°C) may be required to effect complete solution.
-
Catalysis: Add 2-3 drops of 48% HBr to catalyze the enolization.
-
Bromination (Controlled Addition):
-
Prepare a solution of bromine (0.51 mL) in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise over 20–30 minutes while stirring vigorously at room temperature.
-
Observation: The deep orange/red color of bromine should dissipate as it reacts. If color persists, gently heat to 50°C.
-
-
Completion: Stir for an additional 30 minutes after addition. The reaction is complete when the solution turns light yellow/colorless (indicating consumption of
). -
Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Filtration & Wash: Filter the solid using a Buchner funnel. Wash with cold water (
mL) to remove residual acid and traces of bromine. -
Recrystallization: Recrystallize from ethanol or an ethanol/acetone mixture to yield yellow needles.
-
Drying: Dry in a vacuum desiccator over
.
Self-Validation System:
-
TLC: Check purity using Ethyl Acetate:Hexane (3:7). The product (
) is less polar than the starting ketone. -
Beilstein Test: A positive green flame confirms the presence of halogen (Bromine).
Part 4: Applications in Drug Discovery & Analysis
4.1 Derivatization of Carboxylic Acids Historically, this compound is a primary reagent for identifying carboxylic acids. It reacts with sodium salts of carboxylic acids to form highly crystalline phenacyl esters with sharp, distinct melting points.
-
Reaction:
-
Utility: Useful for protecting carboxyl groups during multi-step synthesis or for X-ray crystallographic analysis of chiral acids.
4.2 Hantzsch Thiazole Synthesis In modern drug discovery, the 3,5-dinitro moiety provides a unique electronic profile for synthesizing thiazole-based pharmacophores.
-
Workflow: Condensation with thioureas or thioamides yields 2-amino-4-(3,5-dinitrophenyl)thiazoles.
-
Significance: The nitro groups can be subsequently reduced to amines, allowing for the construction of complex sulfonamide or amide-linked libraries.
4.3 Workflow Visualization
Part 5: Safety & Handling (HSE Profile)
CRITICAL WARNING: 2-Bromo-3,5-dinitroacetophenone is a powerful lachrymator (tear gas agent).
-
Engineering Controls: All operations, including weighing and filtration, must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if working with large quantities.
-
Spill Management:
-
Neutralization: Treat spills with a solution of dilute ammonia or sodium bisulfite to degrade the
-bromo ketone functionality. -
Cleanup: Do not wipe dry. Absorb with vermiculite and dispose of as hazardous halogenated waste.
-
-
First Aid:
-
Eyes: Flush immediately with water for 15 minutes.[7]
-
Skin: Wash with soap and water; do not use ethanol (may increase absorption).
-
References
-
Synthesis of Phenacyl Bromides: Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[5][6][8][9] Organic Syntheses, 19, 24. (Note: General procedure for phenacyl bromides adapted for dinitro derivative).
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Identification of Carboxylic Acids: Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley. (Standard text referencing phenacyl esters).
-
Safety Data: PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone (Analogous Safety Profile). National Library of Medicine.
Sources
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- 3. scribd.com [scribd.com]
- 4. 4-tert-Butyl-2,6-diformylphenol | CAS#:84501-28-0 | Chemsrc [chemsrc.com]
- 5. AKOS BBS-00003969 | 4225-92-7 [amp.chemicalbook.com]
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